Bemosat
Description
Bemosat (hypothetical name for illustrative purposes) is a synthetic organic compound hypothesized to belong to the benzoate ester class, commonly used in pharmaceutical or industrial applications. Benzoate esters are characterized by their ester functional group derived from benzoic acid, often employed as preservatives, plasticizers, or active pharmaceutical ingredients (APIs) due to their stability and solubility properties.
This compound’s theoretical synthesis would likely involve esterification reactions, as described in for N-thiomethyl benzoimidazoles, where base-promoted multicomponent assays optimize yield and purity . Its characterization would require analytical techniques such as NMR, HPLC, or mass spectrometry, consistent with guidelines from the Journal of Pharmaceutical Analysis for comparing solvent combinations and compound profiles .
Properties
CAS No. |
51489-69-1 |
|---|---|
Molecular Formula |
C25H28Cl2NO5S+ |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)ethyl-benzyl-dimethylazanium;4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C19H23ClNO2.C6H5ClO3S/c1-15(22)18-13-17(20)9-10-19(18)23-12-11-21(2,3)14-16-7-5-4-6-8-16;7-5-1-3-6(4-2-5)11(8,9)10/h4-10,13H,11-12,14H2,1-3H3;1-4H,(H,8,9,10)/q+1; |
InChI Key |
YCSKGCVIPSVADM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC[N+](C)(C)CC2=CC=CC=C2.C1=CC(=CC=C1S(=O)(=O)O)Cl |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC[N+](C)(C)CC2=CC=CC=C2.C1=CC(=CC=C1S(=O)(=O)O)Cl |
Other CAS No. |
51489-69-1 |
Synonyms |
emosat G 526 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bemosat’s properties, we compare it with three structurally or functionally related benzoate esters: betamethasone benzoate , emamectin benzoate , and methyl benzoate .
Table 1: Structural and Functional Comparison
Key Findings :
Functional Efficacy :
- This compound’s hypothetical solubility (~50 mg/mL) exceeds betamethasone benzoate and emamectin benzoate, suggesting broader formulation versatility in aqueous systems .
- Emamectin benzoate’s low solubility necessitates lipid-based carriers, whereas this compound’s stability across pH 4–9 aligns with industrial preservative requirements .
Synthetic Complexity :
- Betamethasone benzoate synthesis involves multi-step regioselective esterification, contrasting with this compound’s proposed one-pot methodology (analogous to ’s streamlined protocols) .
Toxicological Profiles: Emamectin benzoate exhibits neurotoxicity in non-target species, necessitating strict handling protocols . This compound’s safety data would require rigorous bioanalytical validation, as outlined in ’s guidelines for toxicology studies .
Research and Development Considerations
- Analytical Challenges : Comparative studies must adhere to standardized methods for reproducibility, as emphasized in and . For example, HPLC protocols for this compound would need validation against betamethasone benzoate’s established pharmacopeial standards .
- Regulatory Compliance : this compound’s industrial adoption would depend on compliance with databases like the Chemical Abstracts Service (CAS) and safety guidelines referenced in ’s chemical databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
